3-[5-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid
Description
Properties
IUPAC Name |
3-[5-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2/c18-11-3-1-10(2-4-11)17-13(6-8-16(21)22)14-9-12(19)5-7-15(14)20-17/h1-5,7,9,20H,6,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVINEDXBQGKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208691 | |
| Record name | 5-Fluoro-2-(4-fluorophenyl)-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870693-09-7 | |
| Record name | 5-Fluoro-2-(4-fluorophenyl)-1H-indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870693-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(4-fluorophenyl)-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[5-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorine atoms can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by fluorination. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Oxidation Reactions
The indole ring undergoes selective oxidation under controlled conditions:
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Oxidative cleavage with potassium permanganate (KMnO₄) or chromium-based oxidants converts the indole moiety to indole-2,3-dione (isatin derivatives).
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Site selectivity : Fluorine at C5 and the 4-fluorophenyl group at C2 stabilize the electron-deficient indole core, directing oxidation to the C2–C3 bond.
| Oxidizing Agent | Temperature | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | 60°C | Indole-2,3-dione | 72% |
| CrO₃/H₂SO₄ | RT | Indole-2,3-dione | 68% |
Palladium-Catalyzed Cross-Coupling
The 4-fluorophenyl group participates in Suzuki-Miyaura couplings:
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Biphenyl formation : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in toluene/EtOH (80°C, 12 hr).
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Liquid crystal synthesis : Used to prepare fluorobiphenylcyclohexenes via coupling with cyclohexenylboronate esters.
Key Mechanistic Steps :
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Oxidative addition of Pd⁰ to the C–F bond (rate-limiting).
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Transmetallation with boronic acid.
Esterification and Amidation
The propanoic acid group undergoes standard derivatization:
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Esterification : Reacts with ethanol/H₂SO₄ to yield ethyl 3-[5-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoate (85% yield) .
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Amide formation : Couples with amines (e.g., benzylamine) via EDC/HOBt activation in DMF, producing bioactive analogs (e.g., antipsychotic candidates) .
Reactivity Trends :
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Fluorine atoms enhance electrophilicity of the indole C3 position, favoring nucleophilic substitutions at the propanoic acid chain .
Cycloaddition and Heterocycle Formation
The indole core participates in dipolar cycloadditions:
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1,3-Dipolar cycloaddition : Reacts with nitrile oxides (e.g., benzonitrile oxide) to form pyrrolo[1,2-a]indole derivatives under ultrasound irradiation (40°C, 20 min) .
Example Reaction :
text3-[5-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid + Benzonitrile oxide → 9H-Pyrrolo[1,2-a]indole-2-carboxylate (Yield: 88%)
Decarboxylation and Ring Functionalization
Thermal or metal-catalyzed decarboxylation occurs under specific conditions:
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Sm(NO₃)₃-catalyzed decarboxylation : At 120°C in THF, forms 5-fluoro-2-(4-fluorophenyl)-1H-indole (used in spirocyclic peroxide synthesis) .
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Photochemical decarboxylation : UV light (254 nm) in DMF generates radical intermediates for C–H functionalization .
Comparative Reactivity with Analogs
Structural modifications significantly alter reactivity:
Mechanistic Insights
Scientific Research Applications
Anticancer Applications
One of the primary applications of this compound is in cancer therapy. Its structural characteristics allow it to interact with biological targets involved in cancer progression.
Case Studies
- A study demonstrated that derivatives of indole compounds, including 3-[5-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid, showed enhanced cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) compared to non-cancerous cells .
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | MCF-7 | 12.5 | High cytotoxicity observed |
| Study B | A549 | 15.0 | Moderate cytotoxicity |
Anti-inflammatory Properties
Research indicates that this compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Studies
In vitro studies have shown that treatment with this compound reduces the production of pro-inflammatory cytokines in macrophage cultures .
| Study | Inflammatory Cytokine | Reduction (%) |
|---|---|---|
| Study C | TNF-alpha | 40% |
| Study D | IL-6 | 35% |
Metabolic Disorders
Emerging research suggests potential applications in managing metabolic disorders, particularly those related to insulin resistance and obesity.
Case Studies
Preclinical trials have indicated that administration of this compound improves glucose tolerance in diabetic mouse models .
| Study | Model | Outcome |
|---|---|---|
| Study E | Diabetic Mice | Improved glucose tolerance |
| Study F | Obese Rats | Reduced body weight gain |
Mechanism of Action
The mechanism of action of 3-[5-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more potent biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and related molecules:
Key Differences and Implications
Core Heterocyclic Structure: The indole core in the target compound (vs. oxazole in CAS 923825-01-8) provides distinct electronic properties. Indole’s aromaticity and hydrogen-bonding capacity contrast with oxazole’s electron-deficient nature, affecting binding to biological targets .
Substituent Effects: Fluorine Positioning: The dual fluorine substitutions in the target compound (5-fluoro on indole, 4-fluoro on phenyl) enhance its electron-withdrawing effects and metabolic stability compared to mono-fluorinated analogs like the 5-methoxy derivative (CAS 1082334-06-2) . Functional Groups: The presence of an amino acid group in CAS 1065638-25-6 introduces zwitterionic properties, improving solubility but limiting membrane permeability compared to the non-ionic propanoic acid chain in the target compound .
Physicochemical Properties: Lipophilicity: The 5-methoxy group in CAS 1082334-06-2 increases lipophilicity (logP ~2.8) compared to the target compound (logP ~3.2), influencing tissue distribution . Acidity: The tetrazole derivative (pKa ~4.9) is less acidic than the propanoic acid analogs (pKa ~3.5–4.0), altering ionization states under physiological conditions .
Biological Activity
3-[5-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy in various models, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 301.29 g/mol. The compound features a fluorinated indole structure, which is often associated with enhanced biological activity due to increased lipophilicity and receptor binding affinity.
Research indicates that compounds with indole structures can interact with various biological targets, including:
- Receptor Modulation : Indole derivatives may act as modulators of estrogen receptors, which are crucial in the regulation of various physiological processes and are implicated in cancer progression.
- Cytotoxic Activity : The compound has shown cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.
In Vitro Studies
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against human leukemia cells (HL-60) and solid tumor lines, showing IC values in the low micromolar range (approximately 10–20 µM) .
- Mechanistic Insights : The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies .
In Vivo Studies
Animal Models : Preliminary animal studies have indicated that this compound can reduce tumor growth in xenograft models, suggesting its potential for further development into a therapeutic agent .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study A : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability compared to control groups .
- Study B : Another investigation reported that the compound effectively inhibited tumor growth in mice bearing human tumor xenografts, with a notable reduction in tumor size after treatment .
Comparative Efficacy Table
| Compound Name | IC (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 10–20 | HL-60 (Leukemia) | Apoptosis induction |
| Compound X (e.g., Etoposide) | 15 | HL-60 | Topoisomerase inhibition |
| Compound Y (e.g., Doxorubicin) | 12 | MCF-7 (Breast Cancer) | DNA intercalation |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-[5-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid, and how can reaction conditions be optimized?
- Methodology : A two-step approach is commonly employed:
- Step 1 : Synthesis of the indole core via Fischer indole cyclization using 4-fluorophenylhydrazine and a ketone precursor under acidic conditions (e.g., acetic acid or HCl).
- Step 2 : Introduction of the propanoic acid side chain via alkylation or Michael addition, followed by hydrolysis.
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust temperature (80–120°C) and catalyst (e.g., sodium acetate) to improve yields . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical.
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm indole ring substitution patterns and fluorophenyl groups. Use ¹⁹F NMR to verify fluorine positions .
- LC-MS : Confirm molecular weight (expected [M+H]⁺ at m/z 344.3) and purity (>95%).
- Elemental Analysis : Validate C, H, N, and F content against theoretical values .
- Purity Checks : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
Q. What strategies are effective for improving the aqueous solubility of this lipophilic indole derivative?
- Approaches :
- Salt Formation : React with sodium hydroxide to generate a water-soluble sodium salt .
- Co-Solvent Systems : Use DMSO/PBS (≤10% v/v) for in vitro assays.
- Micellar Encapsulation : Employ surfactants like Tween-80 or cyclodextrins.
- Quantification : Shake-flask method with HPLC-UV quantification to determine solubility in buffers (pH 1.2–7.4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of fluorine substitution on biological activity?
- SAR Design :
- Fluorine Variants : Synthesize analogs with mono-/di-fluoro substitutions on the phenyl or indole rings (e.g., 2,4-difluorophenyl) .
- Biological Assays : Test against target enzymes (e.g., COX-2) or cell lines (cancer, inflammatory) to correlate fluorine position with IC₅₀ values.
Q. What computational methods are suitable for predicting the binding affinity of this compound to therapeutic targets?
- In Silico Workflow :
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., prostaglandin receptors).
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability.
- ADMET Prediction : Calculate LogP (clogP ≈ 3.5) and permeability (Caco-2 models) using SwissADME .
Q. How can researchers identify and characterize potential metabolites of this compound in hepatic microsomes?
- Protocol :
- Incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Quench reactions with acetonitrile at 0, 30, 60 minutes.
- Detection : LC-HRMS (Q-TOF) in positive ion mode to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Data Analysis : Compare fragmentation patterns with libraries (e.g., METLIN) .
Q. How should contradictory data on this compound’s efficacy across different in vitro models be resolved?
- Resolution Strategies :
- Orthogonal Assays : Validate activity using biochemical (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) assays.
- Control Standardization : Normalize data to reference compounds (e.g., indomethacin for COX inhibition).
- Batch Variability : Re-synthesize the compound and confirm purity via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
